molecular formula C9H7I B2667968 5-iodo-1H-indene CAS No. 75476-79-8

5-iodo-1H-indene

Cat. No.: B2667968
CAS No.: 75476-79-8
M. Wt: 242.059
InChI Key: NFZTUQLKJSBGFU-UHFFFAOYSA-N
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Description

5-iodo-1H-indene is an organic compound that belongs to the class of iodoindenes It is characterized by the presence of an iodine atom attached to the indene ring system Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring

Scientific Research Applications

5-iodo-1H-indene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of various indene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

    Medicine: Studied for its potential use in drug discovery and development. Its unique chemical structure makes it a valuable scaffold for designing novel drugs with improved efficacy and selectivity.

    Industry: Employed in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and versatility make it a useful intermediate in various industrial processes.

Safety and Hazards

The safety data sheet for a related compound, 5-Iodoindole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthetic methods for 5-Iodo-1H-indene and exploring its potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1H-indene can be achieved through several methods. One common approach involves the iodination of indene using iodine and a suitable oxidizing agent. For example, indene can be treated with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, indene is reacted with an iodoarene in the presence of a palladium catalyst and a base. The reaction conditions may include the use of ligands such as triphenylphosphine or N-heterocyclic carbenes to enhance the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

    Oxidation Reactions: The indene ring can be oxidized to form indanones or other oxygenated derivatives. Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.

    Reduction Reactions: The reduction of this compound can lead to the formation of indanes or other reduced products. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, potassium cyanide, organolithium compounds; solvents like dimethylformamide or tetrahydrofuran; temperatures ranging from room temperature to reflux conditions.

    Oxidation Reactions: Potassium permanganate, chromium trioxide, hydrogen peroxide; solvents like acetone or water; temperatures ranging from room temperature to elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from room temperature to reflux conditions.

Major Products Formed

    Substitution Reactions: Azidoindenes, cyanoindenes, organoindenes.

    Oxidation Reactions: Indanones, indene oxides.

    Reduction Reactions: Indanes, reduced indenes.

Mechanism of Action

The mechanism of action of 5-iodo-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the indene ring system can undergo various chemical transformations, leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indene: Similar to 5-iodo-1H-indene but with a bromine atom instead of iodine. It exhibits different reactivity and chemical properties due to the difference in halogen size and electronegativity.

    5-chloro-1H-indene: Contains a chlorine atom instead of iodine. It is less reactive than this compound but can undergo similar types of reactions.

    5-fluoro-1H-indene: Features a fluorine atom, which significantly alters its chemical behavior compared to this compound. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The larger size and lower electronegativity of iodine compared to other halogens result in different reaction pathways and products. This uniqueness makes this compound a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

5-iodo-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7I/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZTUQLKJSBGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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